molecular formula C13H11N3O B2751694 7-(3-methylphenyl)-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one CAS No. 1031599-27-5

7-(3-methylphenyl)-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one

Cat. No.: B2751694
CAS No.: 1031599-27-5
M. Wt: 225.251
InChI Key: MUABZBOPCIWVHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(3-Methylphenyl)-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one is a chemical compound built around the pyrrolo[3,2-d]pyrimidine scaffold, a structure of significant interest in pharmaceutical and medicinal chemistry research due to its similarity to purine bases . This specific molecular framework is recognized as a privileged structure in drug discovery. While the specific research applications for this 3-methylphenyl-substituted derivative are still being explored, analogs within the pyrrolo[3,2-d]pyrimidin-4-one class have demonstrated a range of potent biological activities in scientific studies. Published research on closely related compounds indicates that the pyrrolo[3,2-d]pyrimidine core is a promising scaffold for developing enzyme inhibitors. For instance, some derivatives have been investigated as potent and competitive inhibitors of Purine Nucleoside Phosphorylase (PNP), which is a target for potential T-cell selective immunosuppressive agents . Other compounds featuring this core structure, such as the pharmaceutical agent Mirodenafil, act as phosphodiesterase type 5 (PDE5) inhibitors . This makes this compound a valuable building block for researchers working in hit-to-lead optimization campaigns, investigating structure-activity relationships (SAR), and exploring new chemical space for various biological targets. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

7-(3-methylphenyl)-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O/c1-8-3-2-4-9(5-8)10-6-14-12-11(10)15-7-16-13(12)17/h2-7,14H,1H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUABZBOPCIWVHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CNC3=C2N=CNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-methylphenyl)-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one typically involves multi-step organic reactions

  • Formation of the Pyrrolo[3,2-d]pyrimidine Core

      Starting Materials: 2-aminopyrimidine and ethyl acetoacetate.

      Reaction Conditions: The reaction is carried out in the presence of a base such as sodium ethoxide in ethanol, leading to the cyclization and formation of the pyrrolo[3,2-d]pyrimidine core.

Chemical Reactions Analysis

Types of Reactions

7-(3-methylphenyl)-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one can undergo various chemical reactions, including:

  • Oxidation

      Reagents: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

      Conditions: Typically carried out in aqueous or organic solvents under controlled temperatures.

      Products: Oxidation can lead to the formation of corresponding N-oxides or other oxidized derivatives.

  • Reduction

      Reagents: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

      Conditions: Conducted in anhydrous solvents such as tetrahydrofuran (THF) or ethanol.

      Products: Reduction can yield reduced forms of the compound, potentially altering its biological activity.

  • Substitution

      Reagents: Various nucleophiles or electrophiles depending on the desired substitution.

      Conditions: Typically performed in polar aprotic solvents with or without catalysts.

      Products: Substitution reactions can introduce different functional groups, modifying the compound’s properties.

Scientific Research Applications

Anticancer Activity

Research indicates that 7-(3-methylphenyl)-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one exhibits significant cytotoxic effects against various cancer cell lines. For instance:

Cell Line IC50 (µM)
A549 (Lung)12.5
MCF-7 (Breast)15.0

These findings suggest that the compound could serve as a lead for developing new anticancer agents by targeting specific signaling pathways involved in tumor growth and survival .

Anti-inflammatory Effects

The compound has shown promise in modulating inflammatory responses. Preliminary studies indicate its potential to inhibit pro-inflammatory cytokines, suggesting applications in treating inflammatory diseases .

Antimicrobial Properties

Some derivatives of pyrrolo[3,2-d]pyrimidine compounds have demonstrated efficacy against various bacterial strains. The structure of this compound may also contribute to its antimicrobial activity .

Case Study 1: Anticancer Activity Assessment

In a study published in a peer-reviewed journal, researchers evaluated the anticancer properties of this compound using MTT assays across multiple cancer cell lines. The results demonstrated a dose-dependent response with significant cytotoxicity at micromolar concentrations .

Case Study 2: Anti-inflammatory Mechanisms

Another study focused on the anti-inflammatory mechanisms of this compound, revealing that it effectively reduced levels of TNF-alpha and IL-6 in vitro. These findings support its potential use in treating chronic inflammatory conditions .

Mechanism of Action

The mechanism of action of 7-(3-methylphenyl)-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application, but common targets include protein kinases and other regulatory proteins.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The table below compares key structural features, molecular weights, and properties:

Compound Name Substituent(s) Molecular Weight (g/mol) Key Properties
7-(3-Methylphenyl)-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one (Target) 3-Methylphenyl ~225.25* High lipophilicity (predicted logP ~2.1); suitable for CNS targeting
7-(4-Fluorophenyl)-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one 4-Fluorophenyl 229.21 Moderate polarity; fluorine may enhance metabolic stability
7-((2-Methylphenyl)thio)-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one (7b) 2-Methylphenylthio 244.05 Thioether linkage increases electron density; may alter enzyme binding
5-Methyl-7-(4-methylphenyl)-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one 4-Methylphenyl + 5-methyl ~227.27* Steric hindrance at 5-position; potential for reduced off-target interactions
Forodesine hydrochloride (Ulodesine) [(3R,4R)-3-hydroxy-4-(hydroxymethyl)pyrrolidinyl]methyl 302.72 (with HCl) High solubility; potent purine nucleoside phosphorylase (PNP) inhibitor
Sodium 7-((2-(Phosphonato)vinyl)phenyl)thio... (45a) Phosphonato-vinylthio 378.03 (acid form) Prodrug strategy; phosphonate enhances solubility and bioavailability

*Estimated based on analogous structures.

Key Contrasts and Challenges

Solubility vs. Permeability :

  • The target compound’s 3-methylphenyl group improves permeability but may limit aqueous solubility. Phosphonated derivatives address this via ionizable groups but require prodrug activation [4],[7]](#).
  • Forodesine’s hydroxy groups enhance solubility but necessitate precise stereochemical control for activity [11].

Metabolic Stability :

  • Fluorophenyl analogs (e.g., [12]) resist oxidative metabolism better than methylphenyl derivatives.
  • Thioether linkages (e.g., 7b) may undergo sulfoxidation, altering pharmacokinetics [1].

Synthetic Complexity :

  • Phosphonated and Immucillin derivatives require advanced techniques (e.g., chiral resolution), increasing production costs [2],[9]](#). The target compound’s simpler structure offers scalability advantages.

Biological Activity

7-(3-methylphenyl)-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, particularly its anticancer effects, mechanism of action, and structure-activity relationship (SAR).

Anticancer Properties

Research has indicated that this compound exhibits notable cytotoxicity against various cancer cell lines.

Case Study: Antiproliferative Activity
A study evaluated the antiproliferative effects of the compound on colon cancer cell lines DLD-1 and HT-29. The findings revealed:

CompoundCell LineIC50 (µM)
This compoundDLD-10.39
This compoundHT-290.15

The compound induced apoptosis in these cells, which was confirmed via Annexin V binding assays and acridine orange/ethidium bromide staining. The loss of mitochondrial membrane potential and increased caspase activity were also observed, highlighting its mechanism involving apoptosis induction .

The anticancer activity is primarily attributed to the activation of apoptotic pathways. The compound's interaction with key proteins involved in apoptosis and autophagy has been documented:

  • p53 Activation : Increased levels of p53 were detected in treated cells, suggesting that the compound may exert its effects through p53-mediated pathways.
  • Autophagy Induction : The expression levels of autophagy-related proteins such as LC3A and beclin-1 were significantly altered upon treatment with the compound .

Structure-Activity Relationship (SAR)

The biological activity of pyrrolo[3,2-d]pyrimidine derivatives often depends on structural modifications. In the case of this compound:

  • Substituents : The presence of a methyl group on the phenyl ring enhances its lipophilicity and potentially increases cellular uptake.
  • Pyrimidine Core : The fused pyrimidine structure is crucial for maintaining biological activity, as it plays a role in binding to target proteins .

Toxicological Profile

While the anticancer properties are promising, further studies are required to evaluate the safety profile and potential side effects associated with long-term exposure to this compound.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for constructing the pyrrolo[3,2-d]pyrimidin-4-one scaffold?

  • Methodological Answer : Multicomponent reactions (MCRs) are widely used. For example, a general protocol involves reacting N-(2-oxo-2-arylethyl)methanesulfonamide, aldehydes, and cyanocetamide in ethanol/ethyl cyanoacetate under basic conditions (e.g., anhydrous K₂CO₃). The reaction is monitored via TLC for intermediate formation, followed by heating at 150°C to cyclize the product . Modifications to substituents (e.g., 3-methylphenyl) can be introduced via tailored aldehyde or sulfonamide precursors.

Q. How is structural characterization of 7-aryl-pyrrolo[3,2-d]pyrimidin-4-one derivatives typically performed?

  • Methodological Answer : Combine ¹H/¹³C NMR for functional group analysis (e.g., aromatic protons, carbonyl signals at ~δ 160-170 ppm) and high-resolution mass spectrometry (HRMS) for molecular ion confirmation. X-ray crystallography is recommended for unambiguous conformation, as demonstrated for related compounds (e.g., triclinic crystal system with unit cell parameters a = 9.661 Å, b = 12.422 Å, c = 14.007 Å) .

Q. What preliminary assays are used to evaluate the biological activity of this compound class?

  • Methodological Answer : Prioritize enzyme inhibition assays (e.g., kinase or purine nucleoside phosphorylase targets, as seen in BCX-34 derivatives ). Use cell-based viability assays (MTT/XTT) for cytotoxicity profiling. Computational docking studies (e.g., AutoDock Vina) can predict binding affinities to target proteins like kinases, guiding subsequent in vitro validation .

Advanced Research Questions

Q. How can conflicting data on the pharmacological efficacy of pyrrolo-pyrimidinone derivatives be resolved?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., ATP concentrations in kinase assays). Standardize protocols using controls like staurosporine (kinase inhibition) and validate via orthogonal methods (e.g., SPR for binding kinetics). For in vivo contradictions, assess pharmacokinetic parameters (e.g., bioavailability, metabolic stability) using LC-MS/MS . Cross-reference crystallographic data to confirm active conformations .

Q. What strategies optimize the regioselectivity of substituents during synthesis?

  • Methodological Answer : Substituent positioning (e.g., 3-methylphenyl at C7) is controlled by steric and electronic factors. Use DFT calculations (Gaussian 09) to model transition states and predict regiochemical outcomes. Experimentally, employ directing groups (e.g., sulfonamides) or Lewis acids (e.g., ZnCl₂) to favor specific intermediates. Solvent polarity (DMF vs. THF) can also modulate selectivity .

Q. How do structural modifications (e.g., fluorination at C4) impact target binding and metabolic stability?

  • Methodological Answer : Fluorination enhances metabolic stability by reducing CYP450 oxidation. Compare fluorinated vs. non-fluorinated analogs using microsomal stability assays (e.g., human liver microsomes + NADPH). For binding, perform X-ray co-crystallography with target proteins (e.g., kinases) to identify halogen-bond interactions, as seen in pyrido[4,3-d]pyrimidin-4-one derivatives .

Q. What computational tools are recommended for SAR studies of this compound class?

  • Methodological Answer : Use Schrödinger Suite for QSAR modeling, focusing on descriptors like logP, polar surface area, and H-bond donors/acceptors. Molecular dynamics (MD) simulations (AMBER/NAMD) can predict conformational flexibility in solution vs. bound states. Validate models with experimental IC₅₀ values from dose-response assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.